molecular formula C26H25NSi B11952792 N,N-dimethyl-3-(triphenylsilyl)aniline CAS No. 18840-18-1

N,N-dimethyl-3-(triphenylsilyl)aniline

Cat. No.: B11952792
CAS No.: 18840-18-1
M. Wt: 379.6 g/mol
InChI Key: IJLFYYSDTGSFDC-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(triphenylsilyl)aniline is an organic compound with the molecular formula C26H25NSi. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and the hydrogen atom on the meta position of the benzene ring is replaced by a triphenylsilyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(triphenylsilyl)aniline typically involves the reaction of N,N-dimethylaniline with triphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain pure this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(triphenylsilyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-3-(triphenylsilyl)aniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(triphenylsilyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of the triphenylsilyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylaniline
  • N,N-dimethyl-4-(triphenylsilyl)aniline
  • N,N-dimethyl-2-(triphenylsilyl)aniline

Uniqueness

N,N-dimethyl-3-(triphenylsilyl)aniline is unique due to the specific positioning of the triphenylsilyl group on the meta position of the benzene ring. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from its ortho and para counterparts .

Properties

CAS No.

18840-18-1

Molecular Formula

C26H25NSi

Molecular Weight

379.6 g/mol

IUPAC Name

N,N-dimethyl-3-triphenylsilylaniline

InChI

InChI=1S/C26H25NSi/c1-27(2)22-13-12-20-26(21-22)28(23-14-6-3-7-15-23,24-16-8-4-9-17-24)25-18-10-5-11-19-25/h3-21H,1-2H3

InChI Key

IJLFYYSDTGSFDC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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